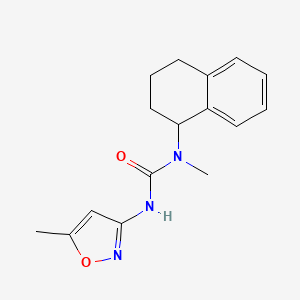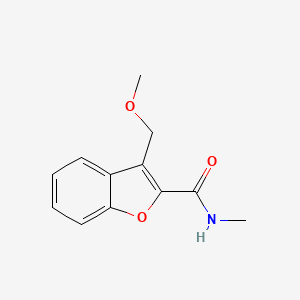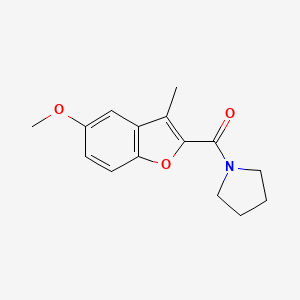
1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as M-MOZU, and it is a urea derivative that has been synthesized for its potential use in various biological assays and experiments.
Wirkmechanismus
M-MOZU inhibits CK2 by binding to the ATP-binding site of the protein. This binding prevents CK2 from phosphorylating its substrates, which leads to the inhibition of various cellular processes. M-MOZU has been shown to be a selective inhibitor of CK2, as it does not inhibit other kinases.
Biochemical and Physiological Effects:
M-MOZU has been shown to have various biochemical and physiological effects. Inhibition of CK2 by M-MOZU has been shown to induce apoptosis in cancer cells. Additionally, M-MOZU has been shown to inhibit the growth of various cancer cell lines in vitro. However, further studies are needed to determine the efficacy of M-MOZU in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of M-MOZU is its selectivity for CK2. This selectivity allows for the specific inhibition of CK2 without affecting other kinases. Additionally, M-MOZU has been shown to be stable in various biological assays, which makes it a useful tool for studying CK2 inhibition. However, one limitation of M-MOZU is its low solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the study of M-MOZU. One potential direction is the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to determine the efficacy of M-MOZU in vivo and its potential use in cancer treatment. Finally, the development of new biological assays that can be used to study the inhibition of CK2 by M-MOZU could lead to new insights into the role of CK2 in various cellular processes.
Synthesemethoden
The synthesis of M-MOZU involves several steps, including the reaction of 5-methyl-3-(tert-butoxycarbonylamino)-1,2-oxazole with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The resulting intermediate is then treated with methyl isocyanate to yield the final product, M-MOZU.
Wissenschaftliche Forschungsanwendungen
M-MOZU has been studied for its potential use in various biological assays and experiments. One of the most promising applications of M-MOZU is its use as a selective inhibitor of the protein kinase CK2. CK2 is a protein that is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic applications in cancer treatment.
Eigenschaften
IUPAC Name |
1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-10-15(18-21-11)17-16(20)19(2)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10,14H,5,7,9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGIRGKNISOEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N(C)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)


![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)